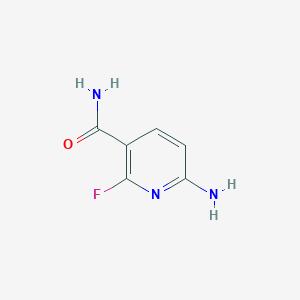

6-Amino-2-fluoronicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-5-3(6(9)11)1-2-4(8)10-5/h1-2H,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUULJUZKGZQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 6-Amino-2-fluoronicotinamide

IUPAC Name: 6-Amino-2-fluoropyridine-3-carboxamide

This technical guide provides a comprehensive overview of 6-Amino-2-fluoronicotinamide, a fluorinated nicotinamide derivative of significant interest to researchers and drug development professionals. This document details its chemical properties, potential therapeutic applications, synthesis, and biological activity, with a focus on its role as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 6-Amino-2-fluoropyridine-3-carboxamide |

| Molecular Formula | C₆H₆FN₃O |

| Molecular Weight | 155.13 g/mol |

| CAS Number | 175357-99-0 |

Overview of Research Significance and Potential Applications

This compound belongs to the pyridine family and is a derivative of nicotinamide (a form of vitamin B3). The strategic placement of an amino group at the 6th position and a fluorine atom at the 2nd position of the pyridine ring, along with a carboxamide group at the 3rd position, confers unique chemical and biological properties. The highly electronegative fluorine atom significantly influences the electron distribution within the pyridine ring, potentially enhancing its interaction with biological targets.

A primary area of research for nicotinamide analogues is the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for cellular processes, including DNA repair. In cancer therapy, particularly in tumors with deficiencies in homologous recombination repair (like those with BRCA1/2 mutations), inhibiting PARP can lead to synthetic lethality, selectively killing cancer cells.

Experimental Protocols

While specific experimental protocols for the synthesis and biological evaluation of this compound are not widely published in peer-reviewed journals, a general approach can be derived from the synthesis of similar fluorinated pyridine and aminopyridine carboxamide derivatives.

General Synthesis of Fluorinated Pyridine Carboxamides

The synthesis of fluorinated nicotinamides often involves a multi-step process. A representative, though not specific, synthetic pathway could involve the following key transformations:

-

Fluorination of a Pyridine Ring: Introduction of a fluorine atom onto the pyridine ring can be achieved through various methods, such as the Balz-Schiemann reaction on an aminopyridine precursor or by using a fluorinating agent on a suitably activated pyridine derivative.

-

Introduction of the Carboxamide Group: This can be accomplished by amidation of a corresponding carboxylic acid or ester. For instance, a fluorinated nicotinic acid can be activated (e.g., with thionyl chloride or a coupling agent like HATU) and then reacted with ammonia or an ammonia equivalent.

-

Introduction of the Amino Group: The amino group can be introduced via nucleophilic aromatic substitution on a di-halogenated pyridine precursor or through a reduction of a corresponding nitro-pyridine derivative.

A plausible, though unconfirmed, synthetic workflow is outlined below:

Technical Guide: 6-amino-2-fluoropyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 6-amino-2-fluoropyridine-3-carboxamide, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data, this document extrapolates information from analogous structures to provide a foundational understanding of its chemical and biological profile. The guide covers the compound's structure, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential therapeutic applications based on the bioactivity of similar pyridine carboxamide derivatives.

Chemical Structure and Identifiers

The chemical structure of 6-amino-2-fluoropyridine-3-carboxamide is defined by a pyridine core substituted with an amino group at the 6-position, a fluorine atom at the 2-position, and a carboxamide group at the 3-position.

Systematic IUPAC Name: 6-amino-2-fluoropyridine-3-carboxamide

Below is a 2D representation of the chemical structure.

Caption: 2D Structure of 6-amino-2-fluoropyridine-3-carboxamide

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6-amino-2-fluoropyridine-3-carboxamide. These values are calculated based on its structure and should be confirmed experimentally.

| Property | Predicted Value | Reference |

| Molecular Formula | C₆H₆FN₃O | N/A |

| Molecular Weight | 155.13 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=O)N)N=C1F)N | N/A |

| InChI Key | Inferred: DVOZAVLWRMWZHE-UHFFFAOYSA-N | [1] |

| CAS Number | Not available | N/A |

| PubChem CID | Not available | N/A |

| Topological Polar Surface Area | 82 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

Proposed Synthesis and Experimental Protocol

As 6-amino-2-fluoropyridine-3-carboxamide is not commercially available, a potential synthetic route is proposed based on established organic chemistry principles and published syntheses of analogous compounds.[2][3][4] The proposed pathway involves a multi-step synthesis starting from 2,6-difluoropyridine.

Proposed Synthetic Pathway

Caption: Proposed synthesis workflow for 6-amino-2-fluoropyridine-3-carboxamide.

Detailed Experimental Protocol

Step 1: Carboxylation of 2,6-Difluoropyridine to yield 2,6-Difluoropyridine-3-carboxylic acid

This step can be achieved via a directed ortho-metalation followed by quenching with carbon dioxide.

-

Materials: 2,6-Difluoropyridine, n-Butyllithium (n-BuLi) in hexanes, Dry diethyl ether or tetrahydrofuran (THF), Dry ice (solid CO₂), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 2,6-difluoropyridine in dry diethyl ether or THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.

-

Quench the reaction by adding crushed dry ice in excess.

-

Allow the reaction mixture to warm to room temperature.

-

Acidify the mixture with aqueous HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-difluoropyridine-3-carboxylic acid.

-

Step 2: Amidation of 2,6-Difluoropyridine-3-carboxylic acid to yield 2,6-Difluoropyridine-3-carboxamide

Standard peptide coupling or acid chloride formation followed by amination can be employed.

-

Materials: 2,6-Difluoropyridine-3-carboxylic acid, Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU), Ammonium hydroxide (NH₄OH) or ammonia gas, Dry dichloromethane (DCM) or dimethylformamide (DMF).

-

Procedure (via acid chloride):

-

Reflux a solution of 2,6-difluoropyridine-3-carboxylic acid in thionyl chloride for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in a dry aprotic solvent like DCM.

-

Add this solution dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2,6-difluoropyridine-3-carboxamide.

-

Step 3: Selective Amination of 2,6-Difluoropyridine-3-carboxamide to yield 6-Amino-2-fluoropyridine-3-carboxamide

This step involves a nucleophilic aromatic substitution where one of the fluorine atoms is displaced by an amino group. The fluorine at the 6-position is generally more susceptible to nucleophilic attack.

-

Materials: 2,6-Difluoropyridine-3-carboxamide, Aqueous ammonia or a solution of ammonia in a suitable solvent, A sealed reaction vessel.

-

Procedure:

-

Place 2,6-difluoropyridine-3-carboxamide and a concentrated aqueous solution of ammonia in a sealed pressure vessel.

-

Heat the mixture at a temperature typically ranging from 100-150 °C for several hours.[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction vessel to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

-

If the product remains in solution, extract with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 6-amino-2-fluoropyridine-3-carboxamide.

-

Potential Biological Activity and Applications

While no specific biological data exists for 6-amino-2-fluoropyridine-3-carboxamide, the pyridine carboxamide scaffold is a common motif in many biologically active molecules. Structurally related compounds have shown a range of activities, suggesting potential areas of investigation for this molecule.

-

Antifungal Activity: Pyridine carboxamides have been investigated as potential succinate dehydrogenase inhibitors, exhibiting antifungal properties.[3][5]

-

Antibacterial Activity: The pyridine scaffold is present in numerous antibacterial agents.[6] Modifications to the substitution pattern can lead to potent activity against various bacterial strains.

-

Kinase Inhibition: Substituted aminopyridines are known to be effective kinase inhibitors, a class of drugs with significant applications in oncology.[7]

-

Anticancer Properties: Some 6-amino-2-pyridone derivatives have demonstrated anti-cancer bioactivity.[8]

-

CNS Activity: Thioalkyl derivatives of pyridine have been shown to possess psychotropic properties, including anticonvulsant and anxiolytic effects.[9]

Safety and Handling

As with any novel chemical compound, 6-amino-2-fluoropyridine-3-carboxamide should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for structurally similar compounds like 6-fluoropyridine-3-carboxamide, it may cause skin and eye irritation and may be harmful if inhaled or ingested.[10] A full safety assessment should be conducted before handling.

Conclusion

6-amino-2-fluoropyridine-3-carboxamide represents a novel chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational framework for its synthesis and potential biological evaluation, based on the known properties of related compounds. Experimental validation of the proposed synthesis and a thorough investigation of its biological and toxicological profiles are essential next steps in elucidating the therapeutic potential of this molecule.

References

- 1. 3-Amino-2-fluoropyridine-4-carboxamide | C6H6FN3O | CID 130770607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Fluoropyridine-3-carboxamide | C6H5FN2O | CID 348575 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Hypothesized Mechanism of Action of 6-Amino-2-fluoronicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Amino-2-fluoronicotinamide is a synthetic nicotinamide analogue. While direct experimental evidence detailing its specific mechanism of action is not extensively available in current scientific literature, its structural features strongly suggest a potential role as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a pathway frequently upregulated in cancer cells to meet their high metabolic demands. This guide outlines the hypothesized mechanism of action for this compound as a NAMPT inhibitor, detailing the downstream cellular consequences and providing exemplary experimental protocols and data for well-characterized NAMPT inhibitors to serve as a framework for future investigation.

Introduction: The Central Role of NAMPT in Cellular Metabolism

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] Mammalian cells primarily synthesize NAD+ through the salvage pathway, where NAMPT is the rate-limiting enzyme.[1][2][3] NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[1][4] Due to the high metabolic and proliferative rates of cancer cells, they exhibit an increased reliance on the NAD+ salvage pathway, making NAMPT an attractive target for anticancer therapies.[2][3][4][5]

Hypothesized Mechanism of Action: Competitive Inhibition of NAMPT

Based on its structural similarity to nicotinamide, this compound is hypothesized to act as a competitive inhibitor of NAMPT. The core nicotinamide scaffold likely allows the molecule to bind to the active site of the NAMPT enzyme, competing with the natural substrate, nicotinamide. The presence of the 2-fluoro and 6-amino substitutions on the pyridine ring may enhance the binding affinity and/or selectivity for NAMPT compared to other enzymes.

The proposed mechanism involves the following key steps:

-

Binding to the NAMPT Active Site: this compound enters the cell and binds to the nicotinamide-binding pocket of the NAMPT enzyme.

-

Competitive Inhibition: By occupying the active site, it prevents the binding of nicotinamide, thereby inhibiting the synthesis of NMN.

-

Depletion of NAD+: The inhibition of NMN production leads to a subsequent decrease in the intracellular pool of NAD+.

-

Cellular Consequences: The depletion of NAD+ triggers a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis, particularly in cells with high energy demands such as cancer cells.

Signaling Pathway Diagram

Caption: Hypothesized signaling pathway of this compound.

Potential Downstream Effects of NAMPT Inhibition

The depletion of NAD+ resulting from NAMPT inhibition can have several profound effects on cellular function:

-

Metabolic Crisis: Reduced NAD+ levels impair ATP production through glycolysis and oxidative phosphorylation, leading to a severe energy crisis within the cell.[5]

-

Impaired DNA Repair: NAD+ is a required substrate for Poly (ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair. Depletion of NAD+ can sensitize cancer cells to DNA-damaging agents.

-

Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including gene expression, metabolism, and stress responses. Inhibition of sirtuin activity can contribute to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: The culmination of metabolic stress, impaired DNA repair, and altered signaling pathways can trigger programmed cell death (apoptosis).

Quantitative Data for Representative NAMPT Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes typical data for well-characterized NAMPT inhibitors to provide a comparative context.

| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | GI50 (Cell-based Assay) | Reference |

| FK866 | NAMPT | ~1 nM | A2780 (Ovarian) | ~1 nM | [1] |

| CHS-828 | NAMPT | < 25 nM | Various | Nanomolar range | [6] |

| OT-82 | NAMPT | Not reported | Hematopoietic cell lines | 2.89 ± 0.47 nM | [3] |

| GNE-617 | NAMPT | 5 nM | Various | Not reported | [6] |

Exemplary Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the hypothesized mechanism of action of this compound.

NAMPT Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human NAMPT.

Methodology:

-

Reagents: Recombinant human NAMPT, nicotinamide, phosphoribosyl pyrophosphate (PRPP), ATP, NMN adenylyltransferase (NMNAT), nicotinic acid mononucleotide (NaMN), and a detection reagent for NAD+.

-

Procedure: a. The enzymatic reaction is typically performed in a 96-well plate format. b. A reaction mixture containing NAMPT, PRPP, and varying concentrations of the test compound (this compound) is pre-incubated. c. The reaction is initiated by the addition of nicotinamide. d. After a defined incubation period, the reaction is stopped, and the amount of NMN produced is quantified. This can be done using a coupled enzyme assay where NMN is converted to NAD+, and the NAD+ is then measured using a colorimetric or fluorometric method.

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Experimental Workflow: NAMPT Enzymatic Assay

Caption: Workflow for a typical NAMPT enzymatic inhibition assay.

Cellular NAD+ Quantification Assay

Objective: To measure the effect of this compound on intracellular NAD+ levels in a cancer cell line.

Methodology:

-

Cell Culture: A suitable cancer cell line (e.g., A549, HCT116) is cultured to a desired confluency.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to release intracellular metabolites.

-

NAD+ Measurement: The concentration of NAD+ in the cell lysate is determined using a commercially available NAD+/NADH quantification kit, which is typically based on a cycling enzyme assay.

-

Data Analysis: NAD+ levels are normalized to the total protein concentration in each sample. The results are expressed as a percentage of the untreated control.

Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a standard period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo, which measures ATP levels.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be experimentally elucidated, its structural analogy to nicotinamide provides a strong rationale for its potential role as a NAMPT inhibitor. The framework provided in this guide, including the hypothesized signaling pathway, representative quantitative data, and detailed experimental protocols, offers a clear roadmap for the systematic investigation of this compound. Future research should focus on performing these key experiments to confirm its molecular target, delineate its downstream cellular effects, and evaluate its therapeutic potential in relevant preclinical models. The insights gained from such studies will be invaluable for the continued development of novel anticancer agents targeting cellular metabolism.

References

- 1. Discovery of Novel Inhibitors and Fluorescent Probe Targeting NAMPT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 4. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

6-Amino-2-fluoronicotinamide as a PARP Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. These inhibitors function by blocking the catalytic activity of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. This inhibition leads to the accumulation of cytotoxic double-strand breaks, a phenomenon known as synthetic lethality in homologous recombination deficient cells. 6-Amino-2-fluoronicotinamide, a nicotinamide derivative, represents a potential scaffold for the development of novel PARP inhibitors. The introduction of a fluorine atom at the 2-position of the pyridine ring can modulate the electronic properties and binding affinity of the molecule. This technical guide provides a comprehensive overview of the core concepts, potential quantitative data, and detailed experimental methodologies relevant to the investigation of this compound as a PARP inhibitor. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established protocols and expected data formats based on structurally related compounds.

Introduction to PARP Inhibition and the Role of Nicotinamide Analogs

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in various cellular processes, most notably in DNA repair.[1] PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2][3] These PAR chains serve as a scaffold to recruit other DNA repair proteins to the site of damage.

PARP inhibitors are small molecules that compete with the natural substrate of PARP, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of the enzyme.[1] This competitive inhibition prevents the formation of PAR chains, thereby stalling the repair of SSBs. In cells with proficient homologous recombination (HR) repair, these stalled SSBs can be repaired. However, in cancer cells with HR deficiency, such as those with mutations in BRCA1 or BRCA2 genes, these unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication, leading to cell death through a mechanism known as synthetic lethality.[4][5][6][7]

Nicotinamide, a form of vitamin B3, is the endogenous inhibitor of PARP. Many clinically successful PARP inhibitors are structurally derived from the nicotinamide scaffold.[8] this compound is a nicotinamide analog that possesses key structural features suggesting potential PARP inhibitory activity.[8] The amino group at the 6-position and the carboxamide at the 3-position can form crucial hydrogen bonds within the NAD+ binding pocket of PARP enzymes. The fluorine atom at the 2-position, a common modification in medicinal chemistry, can enhance binding affinity and modulate pharmacokinetic properties.[9]

Quantitative Data on PARP Inhibition

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |

| This compound (Hypothetical) | PARP1 | 5 - 50 | 2 - 20 | Homogeneous TR-FRET |

| This compound (Hypothetical) | PARP2 | 1 - 20 | 0.5 - 10 | Homogeneous TR-FRET |

| Olaparib (Reference) | PARP1 | ~5 | ~1.5 | Homogeneous TR-FRET |

| Olaparib (Reference) | PARP2 | ~2 | ~0.5 | Homogeneous TR-FRET |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Table 2: Cellular Activity

| Compound | Cell Line | Genotype | IC50 (µM) | Assay Type |

| This compound (Hypothetical) | MDA-MB-436 | BRCA1 mut | 0.1 - 1.0 | Cell Viability (MTT) |

| This compound (Hypothetical) | CAPAN-1 | BRCA2 mut | 0.05 - 0.5 | Cell Viability (MTT) |

| This compound (Hypothetical) | MCF-7 | BRCA wt | > 10 | Cell Viability (MTT) |

| Olaparib (Reference) | MDA-MB-436 | BRCA1 mut | ~0.5 | Cell Viability (MTT) |

| Olaparib (Reference) | CAPAN-1 | BRCA2 mut | ~0.1 | Cell Viability (MTT) |

| Olaparib (Reference) | MCF-7 | BRCA wt | > 10 | Cell Viability (MTT) |

mut: mutant; wt: wild-type.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate this compound as a PARP inhibitor.

PARP1/2 Enzymatic Assay (Homogeneous TR-FRET)

This assay quantifies the inhibitory effect of the compound on the enzymatic activity of purified PARP1 and PARP2.

Materials:

-

Recombinant human PARP1 and PARP2 enzymes

-

Histone H1 (substrate)

-

NAD+

-

Biotinylated-NAD+

-

Streptavidin-Europium (donor)

-

Anti-mono/poly(ADP-ribose) antibody conjugated to an acceptor fluorophore

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

384-well assay plates

-

Test compound (this compound) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing PARP1 or PARP2 enzyme and Histone H1 to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of a solution containing NAD+ and biotinylated-NAD+.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a detection mixture containing streptavidin-europium and the anti-PAR antibody-acceptor conjugate.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT)

This assay assesses the cytotoxic effect of the compound on cancer cell lines with different genetic backgrounds (e.g., BRCA-mutant vs. BRCA-wild-type).

Materials:

-

Cancer cell lines (e.g., MDA-MB-436, CAPAN-1, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

96-well cell culture plates

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.

-

Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound with its protein target within a cellular environment.[13][14][15][16][17]

Materials:

-

Cancer cell line of interest

-

Test compound (this compound)

-

PBS (Phosphate-Buffered Saline)

-

Protease inhibitor cocktail

-

PCR tubes or strips

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against PARP1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Culture cells to ~80% confluency.

-

Treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PARP1 antibody.

-

Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a typical experimental workflow are provided below using the Graphviz DOT language.

Caption: Mechanism of action of this compound as a PARP inhibitor.

Caption: Workflow for evaluating this compound as a PARP inhibitor.

Conclusion

This compound presents a promising chemical scaffold for the development of novel PARP inhibitors. Its structural similarity to known nicotinamide-based inhibitors suggests a high potential for interaction with the catalytic domain of PARP enzymes. While specific experimental data for this compound is not yet widely published, this technical guide provides a robust framework for its evaluation. The detailed experimental protocols for enzymatic, cellular, and target engagement assays outlined herein are standard in the field of PARP inhibitor drug discovery. The accompanying visualizations of the PARP inhibition pathway and a typical experimental workflow offer a clear conceptual understanding of the research process. Further investigation into the synthesis, in vitro and in vivo activity, and structure-activity relationships of this compound and its analogs is warranted to fully elucidate its therapeutic potential in oncology.

References

- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. This compound | 175357-99-0 | Benchchem [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. annualreviews.org [annualreviews.org]

- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of 6-Amino-2-fluoronicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-fluoronicotinamide is a synthetic heterocyclic compound belonging to the pyridine family and is a derivative of nicotinamide, a form of vitamin B3.[1] Its structure, featuring an amino group at the 6th position, a highly electronegative fluorine atom at the 2nd position, and a carboxamide group at the 3rd position, makes it a molecule of interest in biomedical research.[1] While specific detailed studies on its discovery, synthesis, and biological activity are not extensively available in peer-reviewed literature, its structural similarity to other known bioactive molecules suggests its potential as a therapeutic agent, particularly in the realm of enzyme inhibition. This document aims to provide a comprehensive technical guide based on available information and the context of related chemical structures and their biological targets.

Discovery and Rationale

The structural resemblance of this compound to nicotinamide suggests potential interactions with enzymes that utilize nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.[1] Notably, research on analogous compounds has focused on the development of inhibitors for two major classes of enzymes: Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).[1]

Potential Signaling Pathways and Mechanism of Action

While direct evidence for the mechanism of action of this compound is limited, its potential involvement in PARP and HDAC inhibition points towards two critical cellular signaling pathways.

PARP Inhibition and DNA Damage Repair

Poly (ADP-ribose) polymerase (PARP) enzymes are central to the DNA damage response (DDR) pathway. Upon detecting a single-strand DNA break, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors function by blocking this catalytic activity, which leads to the trapping of PARP1 on the DNA. This, in turn, can cause the collapse of replication forks and the formation of more cytotoxic double-strand breaks. In cancers with deficiencies in homologous recombination repair (such as those with BRCA1/2 mutations), the inability to repair these double-strand breaks leads to synthetic lethality and selective cancer cell death.

Caption: Potential mechanism of action via PARP inhibition.

HDAC Inhibition and Gene Expression

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription. In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes. HDAC inhibitors block the activity of these enzymes, leading to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes that can induce cell cycle arrest, differentiation, and apoptosis.

Caption: Potential mechanism of action via HDAC inhibition.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in published literature. However, general methods for the synthesis of related fluorinated nicotinamides and aminopyridines can provide a logical framework for its preparation. A plausible synthetic route could start from a commercially available di-substituted pyridine.

Illustrative Synthetic Workflow

The following workflow is a hypothetical representation of a possible synthetic route based on common organic chemistry principles for similar compounds.

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Data

There is a lack of publicly available quantitative biological data, such as IC50 or Ki values, for this compound against specific PARP or HDAC isoforms. Research on structurally similar compounds suggests that the activity and selectivity can be highly dependent on the specific substitution pattern on the pyridine ring.

For context, the following table presents hypothetical data ranges for related aminonicotinamide-based inhibitors against PARP and HDAC enzymes, as might be determined in biochemical assays.

Table 1: Illustrative Biological Activity of Related Aminonicotinamide Analogs

| Target Enzyme | Assay Type | Illustrative IC50 Range (nM) |

| PARP1 | Biochemical Assay | 10 - 500 |

| PARP2 | Biochemical Assay | 50 - 1000 |

| HDAC1 | Biochemical Assay | 100 - 2000 |

| HDAC2 | Biochemical Assay | 150 - 3000 |

| HDAC3 | Biochemical Assay | 500 - 5000 |

| HDAC6 | Biochemical Assay | 20 - 800 |

Note: This data is illustrative and not specific to this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not published. Below are generalized protocols for assays commonly used to characterize PARP and HDAC inhibitors, which would be applicable for evaluating this compound.

Generalized PARP1 Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the catalytic activity of PARP1 in a cell-free system.

-

Reagents and Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1 (as a substrate for PARylation)

-

Biotinylated NAD+

-

Activated DNA (to stimulate PARP1 activity)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Streptavidin-coated microplate

-

Anti-PAR antibody conjugated to a detection molecule (e.g., HRP)

-

Test compound (this compound) dissolved in DMSO

-

-

Procedure:

-

Coat a streptavidin plate with histone H1.

-

In a separate plate, prepare serial dilutions of the test compound.

-

Add the assay buffer, activated DNA, PARP1 enzyme, and the test compound to the histone-coated wells.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add the anti-PAR antibody and incubate.

-

Wash the plate again.

-

Add a suitable substrate for the detection molecule (e.g., TMB for HRP) and measure the signal (e.g., absorbance at 450 nm).

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by non-linear regression.

-

Generalized HDAC Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the deacetylation of a substrate by a specific HDAC isoform.

-

Reagents and Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

-

Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., trypsin)

-

Assay buffer (e.g., Tris-HCl, NaCl)

-

Black microplate

-

Test compound (this compound) dissolved in DMSO

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the HDAC enzyme and the test compound to the wells of the black microplate.

-

Incubate for a short period to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

-

Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition and determine the IC50 value.

-

Conclusion

This compound represents a molecule of interest within the broader class of nicotinamide analogues. While its potential as a PARP or HDAC inhibitor is suggested by its chemical structure, a comprehensive public record of its discovery, synthesis, and biological activity is currently lacking. The information and protocols provided in this guide are based on the established knowledge of related compounds and are intended to serve as a framework for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules. Further dedicated research is required to fully elucidate the specific biological profile of this compound.

References

An In-depth Technical Guide to 6-Amino-2-fluoronicotinamide and its Relationship to Nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-2-fluoronicotinamide, a synthetic derivative of nicotinamide. Due to the limited direct experimental data on this compound, this document establishes a robust theoretical framework by drawing comparisons with the well-characterized parent molecule, nicotinamide, and its related analogs, 6-aminonicotinamide and 2-fluoronicotinamide. This guide covers the predicted physicochemical properties, potential synthesis routes, and hypothesized biological activities of this compound. Detailed experimental protocols for the potential evaluation of this compound and illustrative diagrams of relevant biochemical pathways and workflows are also provided to facilitate future research and drug discovery efforts.

Introduction to Nicotinamide and its Significance

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism. It is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in a vast array of biological processes.[1][2][3]

Key Roles of Nicotinamide and NAD+:

-

Redox Reactions: NAD+ is a critical oxidizing agent in cellular respiration, accepting electrons during glycolysis and the citric acid cycle to form NADH, which then donates these electrons for ATP production.[1][3]

-

Enzyme Substrate: NAD+ is consumed by several enzyme families, including sirtuins (regulating gene expression and metabolic processes), poly(ADP-ribose) polymerases (PARPs) involved in DNA repair, and CD38/CD157 (involved in calcium signaling).[1][2][4]

-

NAD+ Salvage Pathway: The majority of cellular NAD+ is regenerated through the salvage pathway, where nicotinamide is converted back to NAD+. This pathway is crucial for maintaining the cellular NAD+ pool.[5][6][7]

Given its central role in cellular function, the modulation of nicotinamide and NAD+ metabolism is a significant area of research for therapeutic interventions in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][8]

This compound: A Novel Nicotinamide Analog

This compound is a synthetic derivative of nicotinamide characterized by two substitutions on the pyridine ring: an amino group at the 6-position and a fluorine atom at the 2-position. These modifications are predicted to significantly alter the physicochemical and biological properties of the parent molecule.

Predicted Physicochemical Properties

The introduction of the amino and fluoro groups is expected to influence the electronic distribution, lipophilicity, and hydrogen bonding capabilities of the nicotinamide scaffold. A comparison of the predicted and known properties of nicotinamide and its derivatives is presented in Table 1.

| Property | Nicotinamide | 6-Aminonicotinamide | 2-Fluoronicotinamide | This compound (Predicted) |

| Molecular Formula | C6H6N2O | C6H7N3O | C6H5FN2O | C6H6FN3O |

| Molecular Weight ( g/mol ) | 122.12 | 137.14 | 140.12 | 155.13 |

| Melting Point (°C) | 128-131 | 245-248 | 120.9-122 | Expected to be high due to potential for strong intermolecular interactions. |

| pKa | ~3.35 (pyridinium ion) | Not readily available | 14.10 (predicted) | The amino group would increase basicity, while the fluorine would decrease it. The net effect is uncertain without experimental data. |

| LogP | -0.37 | 0.7 (predicted) | Not readily available | The fluorine atom would increase lipophilicity, while the amino group would decrease it. The net effect is likely a slight increase in lipophilicity compared to nicotinamide. |

| Solubility | Soluble in water, ethanol, glycerol | Soluble in DMSO and DMF, sparingly soluble in aqueous buffers | Not readily available | Expected to have moderate solubility in polar organic solvents and limited aqueous solubility. |

| Hydrogen Bond Donors | 2 | 3 | 2 | 3 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |

Data for Nicotinamide, 6-Aminonicotinamide, and 2-Fluoronicotinamide are sourced from publicly available chemical databases.[9][10][11][12][13][14][15] Properties for this compound are predicted based on the contributions of the individual substituents.

Potential Synthesis Route

A plausible synthetic route for this compound can be extrapolated from the synthesis of related compounds. A potential multi-step synthesis is outlined below.

Caption: A potential synthetic pathway for this compound.

Relationship to Nicotinamide: A Comparative Analysis

The structural modifications in this compound are anticipated to significantly alter its interaction with biological systems compared to nicotinamide.

Impact of the 6-Amino Group

The 6-amino substitution is known to confer antimetabolite properties. 6-aminonicotinamide, a well-studied analog, is known to be a potent inhibitor of NADP+-dependent enzymes, particularly glucose-6-phosphate dehydrogenase (G6PD).[16] This inhibition leads to a depletion of NADPH, rendering cells more susceptible to oxidative stress.

Impact of the 2-Fluoro Group

The introduction of a fluorine atom at the 2-position of the pyridine ring is expected to have several effects:

-

Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, which can block metabolic oxidation at that position, potentially increasing the compound's half-life.

-

Altered Electronic Properties: Fluorine is a highly electronegative atom, which will withdraw electron density from the pyridine ring, potentially affecting its ability to participate in redox reactions and its binding affinity for enzymes.

-

Enhanced Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Hypothesized Biological Activity of this compound

Based on the properties of its constituent modifications, this compound is hypothesized to act as a modulator of NAD+ metabolism with potential as an enzyme inhibitor.

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

To investigate the biological activities of this compound, a series of in vitro assays are recommended.

Enzyme Inhibition Assay (e.g., against NAMPT)

Objective: To determine if this compound inhibits the activity of key enzymes in the NAD+ salvage pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT).

Methodology:

-

Reagents: Purified recombinant human NAMPT, nicotinamide, phosphoribosyl pyrophosphate (PRPP), ATP, nicotinamide mononucleotide (NMN) standards, a suitable buffer (e.g., Tris-HCl with MgCl2), and a detection reagent (e.g., a commercially available kit that measures NMN production).

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the NAMPT enzyme, buffer, and the test compound or vehicle control.

-

Initiate the reaction by adding the substrates (nicotinamide, PRPP, and ATP).

-

Incubate at 37°C for a specified time.

-

Stop the reaction and measure the amount of NMN produced using a suitable detection method (e.g., a coupled enzyme assay that generates a fluorescent or colorimetric signal).

-

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of this compound on cultured cancer cells.

Methodology:

-

Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, cancer cell line (e.g., A549, HeLa), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Measurement of Intracellular NAD+/NADH Levels

Objective: To determine the effect of this compound on the intracellular ratio of NAD+ to NADH.

Methodology:

-

Reagents: Cell culture reagents, a commercially available NAD/NADH quantification kit.

-

Procedure:

-

Culture cells and treat them with this compound or a vehicle control.

-

Harvest the cells and lyse them using the extraction buffer provided in the kit to separate NAD+ and NADH.

-

Follow the kit's instructions to perform an enzymatic cycling reaction that generates a product quantifiable by colorimetric or fluorometric methods.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis: Calculate the concentrations of NAD+ and NADH from a standard curve and determine the NAD+/NADH ratio.

Caption: A proposed experimental workflow for the biological characterization of this compound.

Conclusion and Future Directions

This compound represents a novel and unexplored derivative of nicotinamide with the potential to modulate NAD+ metabolism and exert significant biological effects. The theoretical framework and experimental protocols outlined in this guide provide a solid foundation for initiating research into this promising compound. Future investigations should focus on its synthesis and subsequent in vitro and in vivo characterization to validate the hypotheses presented herein. A thorough understanding of its mechanism of action could pave the way for the development of new therapeutic agents for a range of diseases.

References

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 3. harlemworldmagazine.com [harlemworldmagazine.com]

- 4. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]

- 6. qualialife.com [qualialife.com]

- 7. nbinno.com [nbinno.com]

- 8. Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Aminonicotinamide | C6H7N3O | CID 9500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cas 364-22-7,2-Fluoronicotinamide | lookchem [lookchem.com]

- 11. 2-Fluoronicotinamide | C6H5FN2O | CID 252367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. 364-22-7|2-Fluoronicotinamide|BLD Pharm [bldpharm.com]

- 15. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

The Pivotal Role of Fluorine in the Bioactivity of 6-Amino-2-fluoronicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significance of the fluorine atom in the molecular structure and biological activity of 6-Amino-2-fluoronicotinamide. While this compound is frequently cited as a key intermediate in the synthesis of advanced therapeutics, particularly in oncology, its intrinsic bioactivity and the precise contribution of its fluorine moiety are subjects of considerable interest in medicinal chemistry. This document synthesizes available data on related compounds to elucidate the likely impact of the 2-fluoro substitution on the compound's pharmacokinetic and pharmacodynamic properties.

Introduction to this compound

This compound is a substituted pyridinecarboxamide. It has been identified in patent literature primarily as a building block in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Its structure is analogous to nicotinamide (Vitamin B3), a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+). This structural similarity suggests that this compound and its derivatives may interact with enzymes involved in NAD+ metabolism.

The Influence of the 2-Fluoro-Substitution

The introduction of a fluorine atom at the 2-position of the nicotinamide ring is a strategic chemical modification that can profoundly alter the molecule's biological and pharmacological profile. The principles of medicinal chemistry suggest several key effects:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. This can block metabolic oxidation at that position, increasing the compound's half-life and bioavailability.

-

Enhanced Binding Affinity: Fluorine is highly electronegative and can form favorable interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket. This can lead to increased potency and selectivity for the target enzyme.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amino group, altering its ionization state at physiological pH. This can impact the molecule's solubility, membrane permeability, and ability to interact with its target.

-

Lipophilicity: The addition of a fluorine atom can increase the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.

Potential Biological Targets and Signaling Pathways

Given its structural similarity to 6-aminonicotinamide (6-AN), a known inhibitor of NAD+ and NADP+-dependent enzymes, this compound is hypothesized to target enzymes within the NAD+ salvage and pentose phosphate pathways.

Nicotinamide Phosphoribosyltransferase (NAMPT)

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is a critical source of NAD+ for cancer cells. Inhibition of NAMPT leads to NAD+ depletion and subsequent cell death. Many NAMPT inhibitors feature a pyridine-based core. The fluorine in this compound could enhance its binding to the nicotinamide-binding site of NAMPT.

Hypothetical inhibition of NAMPT by this compound in the NAD+ salvage pathway.

Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD)

The non-fluorinated analog, 6-aminonicotinamide (6-AN), is known to be metabolized into 6-amino-NAD+ and 6-amino-NADP+, which are potent inhibitors of G6PD and 6PGD, the key enzymes of the pentose phosphate pathway (PPP).[1] Inhibition of the PPP disrupts cellular redox balance and the synthesis of nucleotide precursors, leading to oxidative stress and cell death. It is plausible that this compound acts via a similar mechanism.

Hypothesized mechanism of action via inhibition of the Pentose Phosphate Pathway.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific experimental data for this compound is not publicly available, we can infer its potential activity based on related compounds. The following table presents illustrative data to demonstrate the expected impact of fluorination on inhibitory activity against a hypothetical enzyme target.

| Compound | Structure | R | Hypothetical IC50 (nM) | Rationale for Activity |

| 6-Aminonicotinamide |  | H | 50 | Baseline activity of the parent scaffold. |

| This compound |  (with F at pos. 2) (with F at pos. 2) | F | 10 | Fluorine enhances binding affinity through favorable interactions in the active site and increases metabolic stability. |

| 6-Amino-2-chloronicotinamide |  (with Cl at pos. 2) (with Cl at pos. 2) | Cl | 25 | The larger chloro group may introduce steric hindrance, reducing binding affinity compared to fluorine. |

Note: The IC50 values in this table are hypothetical and for illustrative purposes only, intended to demonstrate the principles of structure-activity relationships.

Experimental Protocols

To evaluate the biological activity of this compound, the following experimental protocols would be employed.

In Vitro NAMPT Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of NAMPT.

Workflow:

Workflow for an in vitro NAMPT inhibition assay.

Methodology:

-

Reagents: Recombinant human NAMPT, nicotinamide, phosphoribosyl pyrophosphate (PRPP), NMN adenylyltransferase (NMNAT), glucose-6-phosphate dehydrogenase, glucose-6-phosphate, resazurin, and the test compound.

-

Procedure:

-

The test compound is serially diluted and added to a 96-well plate.

-

Recombinant NAMPT enzyme is added to each well.

-

The enzymatic reaction is initiated by adding the substrates nicotinamide and PRPP.

-

The plate is incubated at 37°C.

-

After incubation, a coupling solution containing NMNAT, dehydrogenase, and a fluorescent probe is added. The NAMPT reaction product (NMN) is converted to NAD+, which is then measured by the fluorescence generated from the reduction of resazurin.

-

-

Data Analysis: The fluorescence intensity is measured, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular NAD+ Quantification Assay

This assay determines the effect of the compound on intracellular NAD+ levels.

Methodology:

-

Cell Culture: Cancer cell lines known to be sensitive to NAMPT inhibitors (e.g., A549, HCT116) are cultured.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

After treatment, the cells are lysed.

-

Intracellular NAD+ levels are measured using a commercially available NAD/NADH quantification kit, which typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent product.

-

-

Data Analysis: The change in NAD+ levels relative to untreated control cells is determined.

Conclusion

The strategic placement of a fluorine atom at the 2-position of the 6-aminonicotinamide scaffold is a key design element that likely enhances its potential as a bioactive molecule or a precursor to one. Based on the analysis of structurally related compounds, this compound is hypothesized to derive its activity from the modulation of enzymes in the NAD+ metabolic pathways, such as NAMPT or dehydrogenases in the pentose phosphate pathway. The fluorine atom is expected to improve metabolic stability and increase binding affinity to its molecular target(s). Further empirical studies are necessary to fully elucidate its mechanism of action and to quantify its biological activity. This guide provides a foundational framework for researchers undertaking such investigations.

References

An In-depth Technical Guide to the Target Identification and Validation of 6-Amino-2-fluoronicotinamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is a hypothetical case study developed for illustrative purposes. As of the time of writing, the specific molecular target of 6-Amino-2-fluoronicotinamide is not publicly established. This document outlines a plausible workflow and presents simulated data for the identification and validation of a fictional target, Novel Kinase X (NKX).

Introduction

This compound is a small molecule belonging to the nicotinamide class of compounds. Nicotinamide and its derivatives have been shown to function as inhibitors of various kinases.[1][2] Kinases are a critical class of enzymes in cellular signaling and are prominent targets in drug discovery, particularly in oncology.[3] This guide details a systematic approach to the identification and validation of a hypothetical primary target for this compound, a serine/threonine kinase designated as Novel Kinase X (NKX). The workflow encompasses initial target discovery, biochemical and cellular validation, and pathway analysis.

Target Identification Workflow

The initial phase of identifying the molecular target of a novel compound often involves a broad screening approach. A typical workflow begins with affinity-based methods to isolate potential binding partners from whole-cell lysates. Hits from this initial screen are then triaged and validated through subsequent orthogonal assays.

Figure 1. Target Identification Workflow for this compound

Target Validation: Novel Kinase X (NKX)

Following the initial screen, rigorous validation is essential to confirm that the compound's biological effects are mediated through the identified target. This involves biochemical assays to quantify the interaction and cellular assays to demonstrate target engagement and functional consequences in a physiological context.

Biochemical Validation

Biochemical assays are performed to determine the direct interaction and inhibitory activity of this compound against the purified NKX protein.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | Result |

| Isothermal Titration Calorimetry (ITC) | Novel Kinase X (NKX) | Kd = 75 nM |

| ADP-Glo Kinase Assay | Novel Kinase X (NKX) | IC50 = 150 nM |

| ADP-Glo Kinase Assay | Kinase Y | IC50 > 10,000 nM |

| ADP-Glo Kinase Assay | Kinase Z | IC50 > 10,000 nM |

| KinomeScan (10 µM compound) | Panel of 468 kinases | 95% of kinases with <10% inhibition |

Data are hypothetical.

The data presented in Table 1 indicate that this compound binds to NKX with high affinity and is a potent inhibitor of its kinase activity. The compound demonstrates high selectivity for NKX over other kinases.

Cellular Target Engagement

To confirm that this compound engages NKX within a cellular environment, a Cellular Thermal Shift Assay (CETSA) is performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

Table 2: Cellular Thermal Shift Assay (CETSA) Data

| Treatment | Target Protein | Melting Temperature (Tm) | ΔTm |

| Vehicle (DMSO) | Novel Kinase X (NKX) | 48.5 °C | - |

| This compound (1 µM) | Novel Kinase X (NKX) | 54.2 °C | +5.7 °C |

| Vehicle (DMSO) | Control Protein (GAPDH) | 62.1 °C | - |

| This compound (1 µM) | Control Protein (GAPDH) | 62.3 °C | +0.2 °C |

Data are hypothetical.

The significant thermal stabilization of NKX in the presence of the compound confirms direct target engagement in intact cells.

Downstream Pathway Modulation

The functional consequence of target engagement is assessed by measuring the phosphorylation of a known downstream substrate of NKX. Western blotting is used to detect the levels of phosphorylated substrate (p-Substrate) in cells treated with this compound.

Table 3: Cellular Functional Assay - Substrate Phosphorylation

| Treatment | Concentration | p-Substrate Level (Normalized to Vehicle) | Total Substrate Level (Normalized to Vehicle) |

| Vehicle (DMSO) | - | 1.00 | 1.00 |

| This compound | 100 nM | 0.65 | 0.98 |

| This compound | 500 nM | 0.21 | 1.02 |

| This compound | 1000 nM | 0.05 | 0.99 |

Data are hypothetical.

The results show a dose-dependent decrease in the phosphorylation of the NKX substrate, indicating that the compound inhibits the catalytic activity of NKX in cells.

NKX Signaling Pathway

NKX is hypothesized to be a component of a signaling cascade that promotes cell proliferation. In this pathway, an upstream growth factor receptor activates NKX, which in turn phosphorylates and activates a downstream transcription factor, leading to the expression of genes involved in cell cycle progression.

Figure 2. Hypothetical NKX Signaling Pathway

Experimental Protocols

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reagent Preparation: Prepare kinase buffer, purified NKX enzyme, substrate solution, and serial dilutions of this compound.

-

Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution or vehicle (DMSO). Add 10 µL of a solution containing NKX and its specific substrate. Add 10 µL of ATP solution to initiate the reaction. Incubate at room temperature for 60 minutes.

-

ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader. Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

This protocol assesses the thermal stabilization of NKX upon compound binding in intact cells.

-

Cell Treatment: Culture cells to 80% confluency. Treat cells with either vehicle (DMSO) or 1 µM this compound for 1 hour.

-

Harvesting: Harvest cells by scraping and resuspend in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

-

Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of NKX and a control protein (e.g., GAPDH) by Western Blot.

-

Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves and determine the Tm.

Western Blotting for p-Substrate

This method is used to detect the levels of a specific phosphorylated protein in cell lysates.

-

Cell Lysis: Treat cells with various concentrations of this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20 µg of protein from each sample on a 10% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated NKX substrate overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

This technical guide outlines a comprehensive and systematic workflow for the target identification and validation of this compound, using the hypothetical kinase NKX as its primary molecular target. The presented (hypothetical) data from biochemical and cellular assays provide strong evidence for NKX as a bona fide target. This structured approach, from broad screening to detailed mechanistic studies, is crucial in modern drug discovery for building a robust pharmacological case for a novel compound. Future studies would focus on elucidating the broader role of the NKX pathway in disease and optimizing the therapeutic potential of this compound.

References

- 1. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

Understanding the Pharmacophore of 6-Amino-2-fluoronicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-fluoronicotinamide is a nicotinamide derivative with potential therapeutic applications stemming from its structural similarity to key biological molecules. This technical guide provides an in-depth analysis of its potential pharmacophore, drawing insights from related compounds and their known biological targets. Due to the limited publicly available data on this specific molecule, this guide focuses on its likely interactions with Poly (ADP-ribose) polymerase (PARP) and the P2Y12 receptor, two validated targets for nicotinamide-based compounds. This document outlines the key structural features, potential binding interactions, and generalized experimental protocols for assessing its activity, serving as a valuable resource for researchers investigating this and similar chemical scaffolds.

Introduction to this compound

This compound belongs to the class of nicotinamide derivatives, a versatile scaffold in medicinal chemistry. Nicotinamide itself is a form of vitamin B3 and a key component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which is essential for numerous cellular processes. The structural modifications in this compound, namely the amino group at the 6-position and the fluorine atom at the 2-position of the pyridine ring, are anticipated to significantly influence its chemical properties and biological activity. The highly electronegative fluorine atom can alter the electron distribution of the pyridine ring, potentially enhancing binding affinity and metabolic stability. The amino group can act as a hydrogen bond donor, crucial for molecular recognition by biological targets.

Research into nicotinamide derivatives has revealed their potential as inhibitors of various enzymes, including Poly (ADP-ribose) polymerases (PARPs) and as antagonists of receptors like P2Y12.[1] These targets are implicated in a range of pathologies, including cancer and thrombosis, making this compound a compound of significant interest for further investigation.

The Inferred Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While a definitive pharmacophore for this compound is not yet established through dedicated studies, we can infer its key features based on its structural similarity to known inhibitors of PARP and P2Y12.

The core pharmacophoric features of this compound likely include:

-

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.

-

Hydrogen Bond Donor: The amino group at the 6-position and the amide group.

-

Aromatic Ring: The central pyridine ring, which can participate in π-π stacking or hydrophobic interactions.

-

Electron-Withdrawing Feature: The fluorine atom at the 2-position, which can modulate the electronic properties of the pyridine ring and potentially engage in specific interactions with the target protein.

Potential as a PARP Inhibitor

PARP inhibitors are a class of targeted cancer therapies that function by inhibiting the repair of single-strand DNA breaks. Many potent PARP inhibitors feature a nicotinamide core that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.

The key interactions for nicotinamide-based PARP inhibitors typically involve:

-

A hydrogen bond between the amide NH and a backbone carbonyl of a glycine residue in the active site.

-

A hydrogen bond between the pyridine nitrogen and a serine residue.

-

A π-π stacking interaction between the pyridine ring and a tyrosine residue.

The 6-amino group of this compound could potentially form an additional hydrogen bond within the active site, enhancing its binding affinity. The 2-fluoro substituent can increase the acidity of the amide proton, leading to a stronger hydrogen bond with the glycine residue.

Potential as a P2Y12 Receptor Antagonist

The P2Y12 receptor is a crucial mediator of platelet activation and a key target for antiplatelet drugs. Studies on 6-aminonicotinate-based compounds have demonstrated their potential as P2Y12 antagonists.[2] The binding of these antagonists to the P2Y12 receptor is often characterized by hydrophobic and hydrogen bond interactions.

For this compound, the pharmacophore for P2Y12 antagonism would likely involve:

-

Hydrogen bonding interactions mediated by the amino and amide groups with key residues in the binding pocket.

-

Hydrophobic interactions involving the pyridine ring.

Quantitative Data for Related Nicotinamide Derivatives

To provide a context for the potential potency of this compound, the following table summarizes the biological activity of representative nicotinamide-based inhibitors against PARP and P2Y12. It is important to note that these values are for related compounds and the activity of this compound may vary.

| Compound Class | Target | Assay Type | IC50 / Ki (nM) | Reference |

| Nicotinamide Derivatives | PARP1 | Enzyme Inhibition | Varies | [1] |

| 6-Aminonicotinamide Derivatives | HDAC | Enzyme Inhibition | Varies | [3] |

| 6-Aminonicotinate-based Compounds | P2Y12 | Receptor Binding | Varies | [2] |

Experimental Protocols